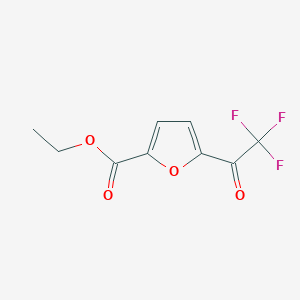

Ethyl 5-trifluoroacetyl-2-furanoate

Description

BenchChem offers high-quality Ethyl 5-trifluoroacetyl-2-furanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-trifluoroacetyl-2-furanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,2,2-trifluoroacetyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAOGPVUVXZUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645234 | |

| Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-41-2 | |

| Record name | Ethyl 5-(2,2,2-trifluoroacetyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-trifluoroacetyl-2-furanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-trifluoroacetyl-2-furanoate is a fascinating heterocyclic compound that holds significant potential in medicinal chemistry and materials science. The incorporation of a trifluoroacetyl group onto the furan scaffold introduces unique electronic properties that can modulate biological activity and chemical reactivity.[1][2] The furan nucleus is a common motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The strong electron-withdrawing nature of the trifluoroacetyl group can enhance the interaction of the molecule with biological targets and influence its metabolic stability. This guide provides a comprehensive overview of the chemical properties of Ethyl 5-trifluoroacetyl-2-furanoate, including its synthesis, spectroscopic characterization, and predicted reactivity, to support its application in research and development.

Molecular Structure and Physicochemical Properties

Ethyl 5-trifluoroacetyl-2-furanoate possesses a core furan ring substituted with an ethyl ester at the 2-position and a trifluoroacetyl group at the 5-position. The presence of these functional groups dictates its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₄ | N/A |

| Molecular Weight | 236.15 g/mol | N/A |

| Boiling Point | 294.9°C at 760 mmHg (Predicted) | [6] |

| Density | 1.352 g/cm³ (Predicted) | [6] |

| Flash Point | 132.1°C (Predicted) | [6] |

Note: Some physical properties are predicted as experimental data for this specific compound is limited. These predictions are based on computational models.

Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate

A plausible and efficient method for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate is the Friedel-Crafts acylation of ethyl 2-furoate with trifluoroacetic anhydride.[7][8][9] This electrophilic aromatic substitution reaction is a well-established method for introducing acyl groups onto aromatic rings.[7] The furan ring is sufficiently electron-rich to undergo acylation, and the reaction is typically catalyzed by a Lewis acid or a strong protic acid.[10]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

Ethyl 2-furoate

-

Trifluoroacetic anhydride

-

A suitable catalyst (e.g., trifluoroacetic acid, a Lewis acid like AlCl₃ or BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-furoate in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add the catalyst (e.g., a catalytic amount of trifluoroacetic acid) to the solution.[11][12]

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution via the dropping funnel.[13]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Ethyl 5-trifluoroacetyl-2-furanoate.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the furan ring.

-

Ethyl group: A quartet at approximately δ 4.4 ppm (2H, -OCH₂ CH₃) and a triplet at approximately δ 1.4 ppm (3H, -OCH₂CH₃ ).

-

Furan ring protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 3- and 4-positions. The electron-withdrawing trifluoroacetyl and ester groups will deshield these protons, shifting them downfield. The coupling constant between these two protons (³JHH) is expected to be around 3-4 Hz.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl carbons: Two signals in the downfield region (δ 160-190 ppm), one for the ester carbonyl and one for the ketone carbonyl of the trifluoroacetyl group.[14]

-

Furan ring carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing groups (C2 and C5) will be shifted further downfield.[14]

-

Trifluoromethyl carbon: A quartet due to coupling with the three fluorine atoms.

-

Ethyl group carbons: Two signals in the upfield region, one for the -OCH₂ - carbon (around δ 60-65 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).[15]

¹⁹F NMR Spectroscopy (Predicted)

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.[16][17] For Ethyl 5-trifluoroacetyl-2-furanoate, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift is anticipated to be in the range of -70 to -80 ppm (relative to CFCl₃).[18][19] The exact chemical shift can be influenced by the solvent and the electronic environment of the furan ring.[18]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

C=O stretching (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=O stretching (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-O stretching (ester and furan): Absorption bands in the fingerprint region (1000-1300 cm⁻¹).

-

Furan ring C=C and C-H stretching: Characteristic bands in the aromatic region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the trifluoroacetyl group (-COCF₃). A prominent peak at m/z 69 corresponding to the [CF₃]⁺ ion is also anticipated.

Chemical Reactivity

The chemical reactivity of Ethyl 5-trifluoroacetyl-2-furanoate is governed by the interplay of the electron-rich furan ring and the two strong electron-withdrawing substituents.

Electrophilic Aromatic Substitution

The furan ring is generally susceptible to electrophilic attack, preferentially at the C3 and C4 positions, as the C2 and C5 positions are substituted.[10][20] However, the presence of the strongly deactivating trifluoroacetyl and ethyl ester groups will significantly reduce the nucleophilicity of the furan ring, making further electrophilic substitution reactions challenging.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the furan ring, enhanced by the electron-withdrawing groups, could make it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the substituents.[21][22] For instance, a strong nucleophile might be able to displace a leaving group at the 3 or 4 position if one were present.

Reactions of the Carbonyl Groups

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[23][24][25][26] The trifluoroacetyl group is generally more stable to hydrolysis than a standard acetyl group.

-

Reduction: The ketone of the trifluoroacetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The ester group can also be reduced under stronger conditions (e.g., with LiAlH₄) to the corresponding primary alcohol.

Diels-Alder Reaction

Furan and its derivatives can act as dienes in Diels-Alder reactions.[6][27][28][29][30] The aromaticity of the furan ring reduces its reactivity in this [4+2] cycloaddition. The presence of electron-withdrawing groups on the furan ring generally decreases its reactivity in normal electron-demand Diels-Alder reactions.[30] Therefore, Ethyl 5-trifluoroacetyl-2-furanoate is expected to be a relatively poor diene.

Diagram of Potential Reactivity Pathways

Caption: Predicted reactivity pathways for Ethyl 5-trifluoroacetyl-2-furanoate.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a furan core and a trifluoroacetyl group suggests several potential applications for Ethyl 5-trifluoroacetyl-2-furanoate.

-

Medicinal Chemistry: Furan derivatives are known to possess a wide range of pharmacological activities.[2][3][4][5] The trifluoromethyl group is a common motif in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. Therefore, Ethyl 5-trifluoroacetyl-2-furanoate could serve as a valuable building block for the synthesis of novel therapeutic agents.[1]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals. This compound could be a precursor for new herbicides, fungicides, or insecticides.

-

Materials Science: Furan-based polymers are gaining interest as bio-based alternatives to petroleum-derived plastics.[31] While the direct polymerization of this molecule is not straightforward, it could be chemically modified to produce monomers for novel polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics.

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 5-trifluoroacetyl-2-furanoate is not widely available, it should be handled with the standard precautions for laboratory chemicals.[6] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

Ethyl 5-trifluoroacetyl-2-furanoate is a promising heterocyclic compound with a unique substitution pattern that imparts interesting chemical properties. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. Its synthesis via Friedel-Crafts acylation appears feasible, and its reactivity is characterized by the interplay of the electron-deficient furan ring and the two carbonyl functionalities. The predicted spectroscopic data provides a basis for its characterization. The potential applications of this molecule in drug discovery and materials science warrant further investigation, making it a compound of significant interest for researchers in these fields.

References

- Lookchem.

- MDPI. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.

- ACS Publications. First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry.

- ACS Publications. Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel.

- Benchchem.

- MDPI.

- Pharmacological activity of furan deriv

- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013).

- Wikipedia. Friedel–Crafts reaction.

- ResearchGate.

- ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)

- Google Patents.

- AZoM.

- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Organic Chemistry Portal. Trifluoroacetamides.

- Organic Chemistry Portal.

- ResearchGate. Synthesis of Furans via Rhodium(II)

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.

- Furan: A Promising Scaffold for Biological Activity.

- Sigma-Aldrich.

- Quora.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024).

- PubChem.

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Chemical Journal of Chinese Universities. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (1993).

- NIST WebBook. 2-Furancarboxylic acid, ethyl ester.

- ChemicalBook.

- YouTube. Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. (2023).

- Semantic Scholar. Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series.

- PMC. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes.

- Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)

- ResearchGate. (PDF) Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene. (1976).

- ResearchGate. (PDF)

- MDPI.

- NIH.

- PubMed.

- ResearchGate. (PDF)

- NIH.

- PubChem.

- Efficient Depolymerization of Poly(ethylene 2,5-furano

- YouTube. Disconnecting with a sneaky furan? (2023).

- MDPI. Synthesis of Poly(ethylene furanoate)

Sources

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ethyl fluoroacetate(459-72-3) 13C NMR [m.chemicalbook.com]

- 16. azom.com [azom.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. quora.com [quora.com]

- 21. Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Enzymatic hydrolysis of poly(ethylene furanoate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Efficient Depolymerization of Poly(ethylene 2,5-furanoate) Using Polyester Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. mdpi.com [mdpi.com]

Ethyl 5-trifluoroacetyl-2-furanoate CAS number and molecular structure.

An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-furanoate

This guide provides a comprehensive technical overview of Ethyl 5-trifluoroacetyl-2-furanoate, a fluorinated heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, a proposed synthetic pathway, predicted spectroscopic characteristics, and potential applications, offering a foundational resource for researchers in the field.

Core Compound Identification

-

Chemical Name: Ethyl 5-trifluoroacetyl-2-furanoate

-

Molecular Formula: C₉H₇F₃O₄[1]

-

Molecular Weight: 236.15 g/mol [1]

Molecular Structure

The structure of Ethyl 5-trifluoroacetyl-2-furanoate incorporates a central furan ring, substituted at the 2-position with an ethyl ester group and at the 5-position with a trifluoroacetyl group. The SMILES representation of the molecule is O=C(OCC)C1=CC=C(C(C(F)(F)F)=O)O1.[2]

Below is a two-dimensional representation of the molecular structure:

Synthesis and Mechanism

The synthesis of Ethyl 5-trifluoroacetyl-2-furanoate is logically achieved through the Friedel-Crafts acylation of ethyl 2-furoate. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for acylating aromatic rings.[4] In this case, the furan ring, being an electron-rich heterocycle, is susceptible to acylation.[5]

The trifluoroacetyl group is introduced using trifluoroacetic anhydride, a potent acylating agent that can often acylate reactive aromatic compounds without the need for a traditional Lewis acid catalyst.[6] The reaction proceeds preferentially at the 5-position of the ethyl 2-furoate due to the directing effect of the oxygen heteroatom and the deactivating nature of the ester group at the 2-position.

Proposed Synthetic Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation principles for furan derivatives. Optimization may be required to achieve high yields.

Materials:

-

Ethyl 2-furoate

-

Trifluoroacetic anhydride

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-furoate (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 5-trifluoroacetyl-2-furanoate.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis.

Caption: Proposed workflow for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons and the two protons on the furan ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3-7.5 | Doublet (d) | 1H | H-3 (furan) | The proton adjacent to the ester group will be downfield due to its electron-withdrawing nature. |

| ~7.0-7.2 | Doublet (d) | 1H | H-4 (furan) | The proton adjacent to the trifluoroacetyl group will also be downfield. |

| 4.38 | Quartet (q) | 2H | -OCH₂ CH₃ | Typical chemical shift for a methylene group in an ethyl ester. |

| 1.39 | Triplet (t) | 3H | -OCH₂CH₃ | Typical chemical shift for a methyl group in an ethyl ester. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~175-180 | C F₃C =O | The trifluoroacetyl carbonyl carbon will be significantly downfield. |

| ~158-162 | Ester C =O | The ester carbonyl carbon appears in this characteristic region. |

| ~145-150 | C -2 (furan) | The carbon bearing the ester group. |

| ~140-145 | C -5 (furan) | The carbon bearing the trifluoroacetyl group. |

| ~120-125 | C -3 (furan) | Furan ring carbon. |

| ~115-120 | C -4 (furan) | Furan ring carbon. |

| ~110-120 (q) | -C F₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with fluorine. |

| ~62 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1720-1740 | C=O (Ester) | Stretch |

| ~1690-1710 | C=O (Ketone) | Stretch |

| ~1100-1300 | C-F | Stretch |

| ~1000-1250 | C-O | Stretch |

Predicted Mass Spectrum (MS)

Electron ionization mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Fragment |

| 236 | [M]⁺ (Molecular Ion) |

| 207 | [M - C₂H₅]⁺ |

| 191 | [M - OC₂H₅]⁺ |

| 167 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Potential Applications in Drug Discovery and Development

While specific applications for Ethyl 5-trifluoroacetyl-2-furanoate have not been extensively documented, its structural motifs suggest significant potential in medicinal chemistry.

-

Furan as a Bioisostere: The furan ring is a well-established bioisostere for phenyl and other aromatic rings in drug design.[7] It can modulate pharmacokinetic properties such as solubility and metabolism while maintaining or enhancing biological activity. Furan derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9]

-

Trifluoroacetyl Group as a Bioactive Moiety: The trifluoromethyl group is a key component in many modern pharmaceuticals. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and cell membrane permeability. The trifluoroacetyl group, in particular, can act as a reactive handle for covalent modification of biological targets or as a potent hydrogen bond acceptor.

Given these features, Ethyl 5-trifluoroacetyl-2-furanoate is a valuable building block for the synthesis of novel drug candidates. It could be explored in the development of enzyme inhibitors, receptor antagonists, or as an intermediate in the synthesis of more complex heterocyclic systems.

Conceptual Relationship of Structure to Application

The diagram below illustrates how the key structural components of Ethyl 5-trifluoroacetyl-2-furanoate may contribute to its potential biological activity.

Caption: Relationship between structural features and potential applications.

Safety and Handling

Detailed toxicological data for Ethyl 5-trifluoroacetyl-2-furanoate is not available. However, based on its structure, it should be handled with the standard precautions for laboratory chemicals. It is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

ResearchGate. Application of furan derivative in medicinal field. [Link]

-

LookChem. ETHYL 5-TRIFLUOROACETYL-2-FURANOATE Safety Data Sheets(SDS). [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

MDPI. Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). [Link]

-

MDPI. Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]

-

Chemical Journal of Chinese Universities. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. [Link]

-

Manasagangotri Physics. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Furan: A Promising Scaffold for Biological Activity. Furan: A Promising Scaffold for Biological Activity. [Link]

-

NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]

-

NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]

-

ResearchGate. Polyethylene furanoate (PEF) and its synthesis via ring-opening.... [Link]

-

Scribd. Reactivity of Furan Pyrrole Thiophene An. [Link]

-

SpectraBase. Trifluoro-acetic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. 898787-41-2 Cas No. | Ethyl 5-trifluoroacetyl-2-furanoate | Matrix Scientific [matrixscientific.com]

- 2. Search | BLDpharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-acetyl-5-(trifluoromethyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | C15H14O7 | CID 854609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 10. ETHYL 5-TRIFLUOROACETYL-2-FURANOATE Safety Data Sheets(SDS) lookchem [lookchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-trifluoroacetyl-2-furanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Fluorinated Furans

Furan rings are privileged scaffolds in drug discovery, appearing in numerous natural products and pharmaceuticals. The introduction of a trifluoroacetyl group at the 5-position of the furan ring, as in Ethyl 5-trifluoroacetyl-2-furanoate, can significantly modulate the molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms can influence metabolic stability, binding affinity to biological targets, and lipophilicity. Accurate spectroscopic characterization is therefore paramount for confirming the structure, assessing purity, and understanding the electronic nature of these valuable compounds.

Plausible Synthetic Route: Friedel-Crafts Acylation

A likely synthetic pathway to Ethyl 5-trifluoroacetyl-2-furanoate involves the Friedel-Crafts acylation of ethyl 2-furanoate. This classic electrophilic aromatic substitution reaction would utilize trifluoroacetic anhydride as the acylating agent, typically in the presence of a Lewis acid catalyst. However, due to the electron-withdrawing nature of the ester group, which deactivates the furan ring, harsher reaction conditions or more potent catalytic systems might be necessary compared to the acylation of unsubstituted furan. A potential alternative is the use of trifluoroacetic acid as both a catalyst and solvent.[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Here, we present the predicted ¹H and ¹³C NMR spectra for Ethyl 5-trifluoroacetyl-2-furanoate, providing a detailed analysis of the expected chemical shifts, coupling patterns, and signal assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the two furan protons. The electron-withdrawing effects of the ester and trifluoroacetyl groups will significantly influence the chemical shifts of the furan protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted furan.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.4 - 7.6 | Doublet | ~3.5 - 4.0 | H-3 | Deshielded by the adjacent C2-ester and the C5-trifluoroacetyl group. |

| ~7.2 - 7.4 | Doublet | ~3.5 - 4.0 | H-4 | Deshielded by the C5-trifluoroacetyl group. Coupled to H-3. |

| 4.41 | Quartet | 7.1 | -OCH₂CH₃ | Typical chemical shift for an ethyl ester methylene group, coupled to the methyl protons. |

| 1.40 | Triplet | 7.1 | -OCH₂CH₃ | Typical chemical shift for an ethyl ester methyl group, coupled to the methylene protons. |

Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. A standard 5 mm NMR tube is used for routine analysis. The spectrometer frequency (e.g., 400 MHz) determines the resolution of the spectrum; higher frequencies provide better signal dispersion.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-trifluoroacetyl-2-furanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: The spectrum is recorded on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: A range covering from -1 to 10 ppm is typically sufficient.

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons and the carbons of the furan ring attached to the electron-withdrawing groups are expected at the downfield end of the spectrum. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~175 - 180 (quartet, J ≈ 35-40 Hz) | C=O (trifluoroacetyl) | Carbonyl carbon deshielded by the adjacent CF₃ group. |

| ~158 - 162 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~148 - 152 | C-5 | Attached to the strongly electron-withdrawing trifluoroacetyl group. |

| ~145 - 149 | C-2 | Attached to the electron-withdrawing ester group. |

| ~122 - 126 | C-3 | Furan ring carbon adjacent to the ester group. |

| ~118 - 122 | C-4 | Furan ring carbon adjacent to the trifluoroacetyl group. |

| ~116 - 120 (quartet, J ≈ 290 Hz) | -CF₃ | Strongly deshielded by the three fluorine atoms. |

| ~62 - 65 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 - 16 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃ with TMS) is generally preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: The spectrum is recorded on a 400 MHz NMR spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A range from 0 to 220 ppm is standard.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 5-trifluoroacetyl-2-furanoate is expected to be dominated by strong absorptions from the two carbonyl groups and the C-F bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3120 - 3150 | Medium | C-H stretch | Furan ring |

| ~2980 - 3000 | Medium | C-H stretch | Ethyl group |

| ~1730 - 1750 | Strong | C=O stretch | Ester carbonyl |

| ~1690 - 1710 | Strong | C=O stretch | Ketone (trifluoroacetyl) carbonyl |

| ~1550 - 1600 | Medium | C=C stretch | Furan ring |

| ~1100 - 1300 | Very Strong | C-F stretch | Trifluoromethyl group |

| ~1000 - 1250 | Strong | C-O stretch | Ester and furan ether |

Causality Behind Experimental Choices in IR Spectroscopy: For a liquid or low-melting solid, the simplest sampling method is to acquire the spectrum of a neat thin film between two salt (e.g., NaCl or KBr) plates. This avoids the use of solvents which have their own IR absorptions. Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Place a small drop of liquid Ethyl 5-trifluoroacetyl-2-furanoate onto a clean NaCl or KBr salt plate. Place a second salt plate on top and gently press to form a thin, uniform film.

-

Instrument Setup: Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric water and carbon dioxide signals.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Ethyl 5-trifluoroacetyl-2-furanoate, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion peak (M⁺) is expected at m/z = 236, corresponding to the molecular weight of C₉H₇F₃O₄. The fragmentation pattern will be influenced by the stability of the furan ring and the presence of the ester and trifluoroacetyl groups.

| Predicted m/z | Possible Fragment Ion | Fragment Structure |

| 236 | [M]⁺ | [C₉H₇F₃O₄]⁺ |

| 207 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 191 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 167 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 140 | [Ethyl 2-furoate]⁺ | Cleavage of the trifluoroacetyl group. |

| 95 | [Furoyl]⁺ | [C₄H₃O-CO]⁺ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: Molecular structure of Ethyl 5-trifluoroacetyl-2-furanoate.

Key MS Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 5-trifluoroacetyl-2-furanoate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers working with this and related compounds. The principles outlined herein for spectral interpretation are broadly applicable and can aid in the unambiguous identification and quality assessment of novel fluorinated heterocyclic compounds in drug discovery and materials science.

References

- Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 1993, 14(10): 1380.

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

- Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 2014, 50(7), 941-948.

-

Interpreting Infrared Spectra. Specac Ltd. ([Link])

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. ([Link])

-

Ethyl 2-furoate. PubChem. ([Link])

-

2-Furancarboxylic acid, ethyl ester. NIST WebBook. ([Link])

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-trifluoroacetyl-2-furanoate for Research and Development

This guide provides comprehensive safety and handling protocols for Ethyl 5-trifluoroacetyl-2-furanoate, a compound of interest for researchers, scientists, and professionals in drug development. Given the compound's novel structure, this document synthesizes data from structurally related molecules to establish a robust framework for its safe utilization in a laboratory setting. The information herein is grounded in established principles of chemical safety and is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

Ethyl 5-trifluoroacetyl-2-furanoate is a molecule that combines the structural features of a furan ring, an ethyl ester, and a trifluoromethyl ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to safety necessitates an evaluation of the hazards associated with its constituent chemical moieties.

-

The Furan Moiety: Furan and its derivatives are known to be flammable and can be harmful if inhaled or swallowed.[1][2] Some furan compounds are suspected carcinogens and may cause genetic defects.[1][3] Chronic exposure can lead to organ damage.[1] The furan ring is also sensitive to heat and can form unstable peroxides upon exposure to air.[4]

-

The Trifluoroacetyl Group: The trifluoroacetyl group, present as a trifluoromethyl ketone, is highly reactive due to the electron-withdrawing nature of the fluorine atoms.[5] Compounds containing this group, such as ethyl trifluoroacetate, are often flammable, harmful if swallowed, and can cause skin and severe eye irritation.[6][7]

-

Ethyl Esters: While generally less hazardous, ethyl esters can be flammable and may cause irritation upon contact.[8][9]

Based on this analysis, Ethyl 5-trifluoroacetyl-2-furanoate should be treated as a hazardous substance with potential for flammability, toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential long-term health effects such as carcinogenicity and mutagenicity.

Prudent Laboratory Practices: A Risk-Based Approach

A thorough risk assessment should be conducted before any new experimental protocol involving Ethyl 5-trifluoroacetyl-2-furanoate is initiated. The following sections detail essential handling, storage, and emergency procedures.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate PPE.

Table 1: Recommended Engineering Controls and Personal Protective Equipment

| Control/Equipment | Specification | Rationale |

| Ventilation | Chemical fume hood | To prevent inhalation of vapors and potential aerosols. |

| Eye Protection | Chemical safety goggles and face shield | To protect against splashes and accidental contact.[10] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact.[10] |

| Body Protection | Laboratory coat and closed-toe shoes | To protect skin and clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator | May be required for large-scale operations or in case of ventilation failure. |

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling:

-

Storage:

Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following diagram and protocol outline a safe workflow for handling Ethyl 5-trifluoroacetyl-2-furanoate in a typical laboratory experiment.

Caption: Experimental workflow for safe handling.

Experimental Protocol:

-

Preparation:

-

Step 1.1: Don all required PPE as outlined in Table 1.

-

Step 1.2: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Step 1.3: Carefully weigh and prepare all reagents within the fume hood.

-

-

Reaction:

-

Step 2.1: Slowly add Ethyl 5-trifluoroacetyl-2-furanoate to the reaction mixture. Be mindful of any potential exothermic reactions.

-

Step 2.2: Monitor the reaction progress using appropriate analytical techniques.

-

-

Work-up and Purification:

-

Step 3.1: Quench the reaction carefully, considering the potential for gas evolution or heat generation.

-

Step 3.2: Perform any necessary extractions in a separatory funnel, ensuring it is properly vented.

-

Step 3.3: Purify the product using techniques such as column chromatography or distillation, with appropriate ventilation.

-

-

Cleanup and Disposal:

-

Step 4.1: Segregate all waste streams (solid, liquid, halogenated, non-halogenated) into clearly labeled, appropriate waste containers.

-

Step 4.2: Decontaminate all glassware and work surfaces.

-

Step 4.3: Dispose of all chemical waste in accordance with institutional and local regulations.[11]

-

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Caption: Emergency response flowchart.

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][13] Seek medical attention.[7]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[7]

-

If Inhaled: Move the person to fresh air.[7][13] If breathing is difficult, give oxygen. Seek medical attention.[13]

-

If Swallowed: Do NOT induce vomiting.[13] Rinse mouth with water and seek immediate medical attention.[7]

-

In Case of a Spill: Evacuate the area and notify your supervisor and institutional Environmental Health and Safety (EHS) office. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material and clean the area as per your institution's guidelines.

Conclusion: A Culture of Safety

The responsible use of Ethyl 5-trifluoroacetyl-2-furanoate in a research setting is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.

References

- Vertex AI Search.

- National Center for Biotechnology Information.

- Sigma-Aldrich.

- ChemicalBook. Toxicity and hazards of Furan.

- New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.

- Synquest Labs. Ethyl 2-(4-fluoroanilino)

- TCI Chemicals.

- The Good Scents Company.

- National Oceanic and Atmospheric Administr

- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones.

- Fisher Scientific.

- The Good Scents Company. ethyl furaneol 2-ethyl-4-hydroxy-5-methylfuran-3-one.

- Royal Society of Chemistry.

- ACS Publications. The Reaction of Trifluoromethyl Ketones and Trialkylphosphines.

- ChemicalBook.

- Chemos GmbH & Co.KG.

- Cole-Parmer.

- Elsevier. RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20.

- ACS Publications.

- Beilstein-Institut. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.

- Loba Chemie.

- ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.

- The Good Scents Company. 2-acetonyl-5-ethyl furan, NF0247.

- Synquest Labs.

- MDPI. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.

- Elsevier. RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2.

- Wikipedia.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of Ethyl 5-trifluoroacetyl-2-furanoate in common organic solvents.

<

A Predictive and Methodological Approach for Researchers

Abstract

Introduction: The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released when new solute-solvent interactions are formed.[1] The fundamental principle "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2] These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonds.[3] For a solution to form, the energy required to disrupt existing interactions must be compensated by the formation of new, favorable solute-solvent interactions.[4]

Ethyl 5-trifluoroacetyl-2-furanoate possesses several distinct functional groups that dictate its interaction with various solvents. By analyzing these features, we can develop a strong hypothesis regarding its solubility profile.

Molecular Structure Analysis and Solubility Prediction

The solubility of Ethyl 5-trifluoroacetyl-2-furanoate is determined by the interplay of its three primary functional regions: the ethyl ester group, the trifluoroacetyl group, and the furan ring.

Caption: Molecular structure of Ethyl 5-trifluoroacetyl-2-furanoate with key functional groups highlighted.

-

Trifluoroacetyl Group (-COCF₃): This is the most influential group. The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic and the oxygen highly electronegative. This creates a very strong dipole, promoting powerful dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.

-

Ethyl Ester Group (-COOCH₂CH₃): This group is also polar and contributes to the molecule's overall polarity. The carbonyl oxygen and the ether oxygen can both act as hydrogen bond acceptors.

-

Furan Ring: The furan ring is an aromatic heterocycle containing an oxygen atom. It is considered moderately polar and can engage in π-π stacking interactions with aromatic solvents and dipole-dipole interactions.

Based on this analysis, the molecule is decidedly polar. Therefore, its solubility will be highest in polar solvents and lowest in nonpolar solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of Ethyl 5-trifluoroacetyl-2-furanoate in a range of common laboratory solvents, categorized by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF, Ethyl Acetate, THF | Very High | These solvents have strong dipoles that can effectively solvate the highly polar trifluoroacetyl and ester groups. The absence of acidic protons prevents unwanted reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the carbonyl oxygens of the solute, leading to strong solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to dissolve the polar solute. They are good general-purpose solvents for moderately to highly polar organic compounds. |

| Aromatic | Toluene, Benzene | Moderate | Interactions will be primarily driven by dipole-induced dipole forces and potential π-π stacking with the furan ring. These interactions are weaker than dipole-dipole or H-bonding. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The weak London dispersion forces of these solvents cannot overcome the strong solute-solute interactions (crystal lattice energy) of the polar Ethyl 5-trifluoroacetyl-2-furanoate.[1] |

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise quantitative data, a direct experimental approach is necessary. The gravimetric method is a robust and straightforward technique for determining the solubility of a solid in a solvent.[5][6] It involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[7]

Workflow for Gravimetric Solubility Determination

Caption: Step-by-step workflow for determining solubility via the gravimetric method.

Detailed Step-by-Step Methodology

Materials:

-

Ethyl 5-trifluoroacetyl-2-furanoate (solute)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with secure caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatic bath (optional, for temperature control)

-

Calibrated volumetric pipettes (e.g., 1.00 mL)

-

Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility)

-

Analytical balance (readable to 0.1 mg)

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add approximately 500 mg of Ethyl 5-trifluoroacetyl-2-furanoate to a 10 mL glass vial.

-

Add 5.0 mL of the chosen solvent. This creates a slurry with excess solid, which is essential for ensuring saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on a magnetic stirrer or orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C ± 1 °C) for at least 24 hours. This allows the system to reach equilibrium between the dissolved and undissolved solute.[5]

-

-

Sample Collection:

-

Turn off the agitation and allow the excess solid to settle for 1-2 hours.

-

Carefully draw the clear supernatant through a syringe filter compatible with the solvent to remove any suspended microcrystals.

-

Immediately pipette a precise, known volume (e.g., 1.00 mL) of the clear, filtered saturated solution into a pre-weighed evaporating dish (Weight 1).

-

-

Solvent Removal and Measurement:

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate. This can be expedited with a gentle stream of dry nitrogen.

-

Once the solvent is gone, place the dish in a vacuum oven at a temperature well below the solute's melting point (e.g., 45 °C) until a constant weight is achieved (this may take several hours).

-

Allow the dish to cool to room temperature in a desiccator before weighing it again (Weight 2).

-

-

Calculation:

-

Calculate the mass of the dissolved solute: Mass = Weight 2 - Weight 1.

-

Calculate the solubility: Solubility (g/L) = Mass (g) / Volume of aliquot (L).

-

Conclusion and Practical Implications

While specific experimental data is sparse, a predictive analysis based on the molecular structure of Ethyl 5-trifluoroacetyl-2-furanoate strongly indicates high solubility in polar aprotic and protic solvents, and poor solubility in nonpolar aliphatic solvents. This predictive framework allows chemists to make informed decisions for initial experimental setups. For process optimization, purification, and formulation, however, generating precise data is paramount. The provided gravimetric method offers a reliable and accessible protocol for researchers to quantify the solubility of this compound in any solvent of interest, ensuring reproducibility and scientific rigor in their work.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Intermolecular Forces and Solutions [employees.csbsju.edu]

- 4. Video: Intermolecular Forces in Solutions [jove.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

Unlocking New Frontiers: A Technical Guide to the Applications of Trifluoroacetylated Furan Compounds in Research

Introduction: The Strategic Advantage of Trifluoroacetylation on the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry and materials science, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone of modern drug discovery.[3] However, the inherent reactivity of the furan ring can sometimes lead to metabolic instability.[4] The strategic introduction of a trifluoroacetyl group (-C(O)CF₃) onto the furan core is a powerful tactic to not only enhance molecular stability but also to unlock novel functionalities and applications.

The strong electron-withdrawing nature of the trifluoroacetyl group significantly modulates the electronic properties of the furan ring, impacting its reactivity, metabolic stability, and intermolecular interactions.[4] This guide provides an in-depth exploration of the synthesis, unique properties, and burgeoning research applications of trifluoroacetylated furan compounds, offering a technical resource for researchers, scientists, and drug development professionals.

Core Principles: Why Trifluoroacetylate a Furan?

The decision to introduce a trifluoroacetyl group is driven by several key scientific advantages that address common challenges in chemical biology and drug design.

Enhanced Metabolic Stability: The furan ring can be susceptible to oxidative metabolism. The presence of a strong electron-withdrawing trifluoroacetyl group at the α-carbon (C2 or C5) position markedly improves the stability of the furan ring under acidic and oxidative conditions.[4] This enhanced stability is a critical attribute for developing drug candidates with improved pharmacokinetic profiles.

Modulation of Physicochemical Properties: The trifluoroacetyl moiety significantly impacts a molecule's lipophilicity, polarity, and ability to participate in hydrogen bonding.[5] These modifications are crucial for optimizing a compound's solubility, membrane permeability, and binding affinity to biological targets.

A Versatile Synthetic Handle: The carbonyl group of the trifluoroacetyl moiety serves as a reactive site for a wide range of chemical transformations. This allows for the elaboration of the furan scaffold into more complex molecules, making trifluoroacetylated furans valuable building blocks in organic synthesis.[6]

Unique Intermolecular Interactions: The fluorine atoms of the trifluoroacetyl group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence ligand-receptor binding and conformational preferences.

Synthesis of Trifluoroacetylated Furan Compounds: A Methodological Overview

The primary method for introducing a trifluoroacetyl group onto a furan ring is through electrophilic acylation using trifluoroacetic anhydride (TFAA).

Direct Trifluoroacetylation of Furans

Furan and its derivatives readily undergo trifluoroacetylation, preferentially at the α-position (2-position), due to the electron-rich nature of the furan ring.[4][6]

Generalized Experimental Protocol: Synthesis of 2-Trifluoroacetylfuran

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add trifluoroacetic anhydride (1.1 to 1.5 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C. The addition of a non-nucleophilic base like pyridine can be used to scavenge the trifluoroacetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-trifluoroacetylfuran.

| Reactant | Reagent | Solvent | Temperature | Typical Yield |

| Furan | Trifluoroacetic Anhydride | Dichloromethane | 0 °C to rt | 70-85% |

| 2-Methylfuran | Trifluoroacetic Anhydride | Diethyl ether | 0 °C to rt | 75-90% |

Applications in Drug Discovery and Chemical Biology

The unique properties of trifluoroacetylated furans have led to their exploration in various research areas, particularly in the development of novel therapeutic agents and chemical probes.

As Building Blocks for Bioactive Molecules

Trifluoroacetylated furans serve as versatile synthons for the construction of more complex molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][7][8]

Workflow for Utilizing Trifluoroacetylated Furans in Bioactive Molecule Synthesis

Caption: Synthetic utility of trifluoroacetylated furans.

As Probes for Enzyme Activity

The trifluoroacetyl group can act as a reporter group in spectroscopic studies or as a reactive moiety in the design of enzyme inhibitors and activity-based probes.[9][10] The strong infrared absorbance of the C-F bonds and the unique chemical shift in ¹⁹F NMR spectroscopy allow for sensitive detection and characterization.

Hypothetical Application: Design of a Fluorogenic Probe for Hydrolase Enzymes

A trifluoroacetylated furan derivative could be tethered to a fluorophore through an ester linkage. In the presence of a hydrolase enzyme, the ester bond is cleaved, releasing the fluorophore and resulting in a measurable increase in fluorescence. The trifluoroacetyl group can enhance the stability of the probe and modulate its interaction with the enzyme's active site.

Conceptual Design of a Hydrolase-Activated Fluorogenic Probe

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Furan as a versatile synthon [pubsapp.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 9. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-furanoate and its Analogs: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall bioactivity.[1] Within this context, Ethyl 5-trifluoroacetyl-2-furanoate and its analogs represent a class of compounds with significant potential as versatile building blocks for the synthesis of novel therapeutic agents. The furan ring itself is a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a trifluoroacetyl group at the 5-position of the furan ring further enhances its utility by providing a reactive handle for diverse chemical transformations and potentially modulating the biological profile of the resulting molecules. This technical guide provides a comprehensive literature review of Ethyl 5-trifluoroacetyl-2-furanoate, detailing its synthesis, chemical properties, and the biological significance of its structural motifs.

Introduction: The Significance of Trifluoromethylated Furans in Medicinal Chemistry

The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, a structure that imparts unique electronic properties and the ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings.[2] This has led to its widespread use in drug design. The trifluoromethyl (CF3) group, on the other hand, is a key functional group in many modern pharmaceuticals.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][6] The combination of these two moieties in Ethyl 5-trifluoroacetyl-2-furanoate creates a molecule of significant interest for several reasons:

-

Enhanced Biological Activity: The trifluoromethyl group can increase the potency and selectivity of a drug candidate by altering its binding interactions with biological targets.[1]

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer duration of action in the body.[6]

-

Modulation of Physicochemical Properties: The lipophilicity conferred by the CF3 group can improve a molecule's ability to cross cell membranes.[6]

-

Synthetic Versatility: The trifluoroacetyl group serves as a versatile chemical handle for the synthesis of more complex heterocyclic systems and for the introduction of other functional groups.

This guide will delve into the synthetic strategies for accessing this important building block, explore its reactivity, and discuss the potential applications of its derivatives in drug discovery.

Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate

The primary route for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate is the Friedel-Crafts acylation of ethyl 2-furoate.[7] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. However, the furan ring is known to be sensitive to strong Lewis acids, which are typically used to catalyze Friedel-Crafts reactions, often leading to polymerization or decomposition.[8] Therefore, careful selection of the acylating agent and catalyst is crucial for a successful synthesis.

A plausible and efficient method involves the use of trifluoroacetic anhydride (TFAA) as the acylating agent.[6] TFAA is a highly reactive electrophile that can acylate the electron-rich furan ring, often without the need for a strong Lewis acid catalyst, or with the use of milder catalysts.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of Ethyl 5-trifluoroacetyl-2-furanoate.

Detailed Experimental Protocol (Hypothetical, based on related procedures):

Caution: This is a hypothetical protocol based on analogous reactions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a solution of ethyl 2-furoate (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.1 - 1.5 eq.) dropwise at 0 °C.

-

Catalyst Addition (Optional but Recommended): A mild Lewis acid catalyst, such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3) (0.1 - 0.5 eq.), can be added to facilitate the reaction, particularly if the reaction is sluggish at low temperatures. Given the sensitivity of the furan ring, strong Lewis acids like aluminum chloride should be avoided.[8][9]

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Ethyl 5-trifluoroacetyl-2-furanoate.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the catalyst and hydrolyze the acylating agent.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Low Temperature Addition: The reaction is often exothermic, and dropwise addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Mild Lewis Acid: The use of a mild Lewis acid is critical to prevent the polymerization of the furan ring.

-

Aqueous Work-up: Neutralizes the acidic byproducts and removes any remaining catalyst.

-

Chromatographic Purification: Necessary to isolate the desired product from unreacted starting materials and any side products.

Analogs of Ethyl 5-trifluoroacetyl-2-furanoate and their Synthesis

The core structure of Ethyl 5-trifluoroacetyl-2-furanoate can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.

Variation of the Ester Group:

The ethyl ester can be replaced with other alkyl or aryl groups by starting with the corresponding 2-furoic acid ester. For example, methyl 5-trifluoroacetyl-2-furoate can be synthesized from methyl 2-furoate. The general synthetic protocol would remain the same.

Variation of the Acyl Group:

While the trifluoroacetyl group is of primary interest, other perfluoroalkyl groups could be introduced using the corresponding perfluoroalkanoic anhydrides.

Substitution on the Furan Ring:

Introducing substituents at the 3- and 4-positions of the furan ring would require starting with appropriately substituted furan-2-carboxylates. The synthesis of these starting materials can be achieved through various methods, including cycloaddition reactions and the modification of existing furan compounds.

Chemical Reactivity and Synthetic Utility

The trifluoroacetyl group in Ethyl 5-trifluoroacetyl-2-furanoate is a key site for further chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions at the Carbonyl Group:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH4). This alcohol can then be used in further synthetic manipulations.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Formation of Heterocycles:

The 1,3-dicarbonyl-like nature of the trifluoroacetyl group in conjunction with the adjacent furan ring makes it an excellent precursor for the synthesis of various fused and substituted heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in bioactive molecules.

Caption: Synthetic utility of Ethyl 5-trifluoroacetyl-2-furanoate.

Potential Biological Applications

Table 1: Predicted Biological Activities based on Structural Motifs

| Structural Motif | Known Biological Activities | Potential Application Areas |

| Furan Ring | Antibacterial, Antifungal, Anti-inflammatory, Anticancer, Antiviral[2][3][4][10] | Infectious Diseases, Oncology, Inflammatory Disorders |

| Trifluoromethyl Group | Enhanced enzyme inhibition, Increased metabolic stability, Improved membrane permeability[1][5][6] | Broad applicability across various therapeutic areas |

| α,β-Unsaturated Ketone | Michael acceptor, Covalent modification of biological targets | Enzyme Inhibition, Anticancer |